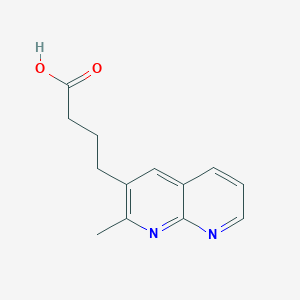

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid is a synthetic compound characterized by a naphthyridine core fused with a butanoic acid side chain. The naphthyridine moiety, a bicyclic structure containing two nitrogen atoms, distinguishes it from simpler aromatic systems. These analogs share the butanoic acid backbone but differ in aromatic substitution, highlighting the importance of core heterocycles in modulating activity.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Reactivity:: 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid may undergo various reactions, including:

Oxidation: It can be oxidized under suitable conditions.

Substitution: Nucleophilic substitution reactions may occur at the carboxylic acid group.

Reduction: Reduction of the carbonyl group is possible.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert the compound to its corresponding carboxylic acid.

Substitution: Alkyl halides or other nucleophiles can replace the carboxylic acid hydrogen, yielding substituted derivatives.

Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce the carbonyl group to an alcohol.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: It may serve as a pharmacophore or ligand in drug discovery.

Medicine: Potential therapeutic applications, although specific studies are scarce.

Industry: Limited information exists regarding industrial applications.

Mechanism of Action

The exact mechanism by which 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- This may alter binding to auxin receptors or enzymes.

- Substituent Effects : The methyl group in the target compound could reduce steric hindrance compared to bulkier chloro substituents in MCPB or 2,4-DB, possibly improving membrane permeability.

- Acid Group Positioning: The butanoic acid chain in the target compound and its analogs is critical for auxin-like activity, but elongation (butanoic vs. acetic acid in 1-NAA) may affect translocation or receptor binding kinetics .

Mechanistic Insights from Docking Studies

While direct data on 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid is absent, provides a framework for predicting its interactions. The Glide 4.0 XP scoring function emphasizes:

Hydrogen Bonding: The nitrogen atoms in the naphthyridine core could form additional hydrogen bonds, a feature absent in chlorine-substituted phenoxy compounds like MCPB or 2,4-DB.

Water Desolvation: The butanoic acid group’s flexibility might reduce desolvation penalties during ligand-receptor binding compared to rigid acetic acid derivatives (e.g., 1-NAA) .

Biological Activity

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

The compound is characterized by a naphthyridine moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Biological Activity Overview

The biological activities of 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid include:

- Anticancer Activity : Studies have shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells .

- Antimicrobial Properties : Naphthyridine derivatives are also noted for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

- Neurological Effects : Some naphthyridine compounds have demonstrated neuroprotective effects, potentially through modulation of neurotransmitter systems .

Anticancer Studies

A study focusing on naphthyridine derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of the p53 signaling pathway and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced tumor growth .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid | HeLa | 15 | Apoptosis induction via p53 modulation |

| Sophoramine | A549 | 10 | Inhibition of CDK2 and CDK4 |

| Aaptamine | NT2 | 12 | G1 arrest and downregulation of MMPs |

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess significant antibacterial properties. For example, studies have shown that these compounds exhibit effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid | MRSA | 25 |

| Benzimidazole derivative | E. coli | 20 |

| Benzotriazole derivative | S. aureus | 12.5 |

Case Studies

In a recent case study, a derivative similar to 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid was evaluated for its anticancer properties in vivo. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid, and what key intermediates are involved?

- Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach starts with the functionalization of 1,8-naphthyridine cores via alkylation or cross-coupling reactions to introduce the 2-methyl substituent. The butanoic acid moiety is often appended via nucleophilic substitution or palladium-catalyzed coupling. Key intermediates include halogenated naphthyridine derivatives and protected butanoic acid precursors. Characterization of intermediates by 1H-NMR and LC-MS is critical to ensure purity before proceeding to subsequent steps.

Q. Which analytical techniques are most reliable for characterizing 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. 1H- and 13C-NMR are essential for structural elucidation, particularly to resolve signals from the naphthyridine ring and butanoic acid chain. HPLC with UV detection (e.g., at 254 nm) quantifies purity, while X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and conformation.

Q. How does the solubility profile of this compound vary across solvents, and what formulations are optimal for biological assays?

- Methodological Answer: Solubility testing in DMSO, PBS (pH 7.4), and ethanol is standard. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability in aqueous buffers. If solubility is limited, use surfactants like Tween-80 or cyclodextrin-based formulations .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are common if targeting enzymatic pathways. For receptor-binding studies, surface plasmon resonance (SPR) or competitive ELISA using immobilized proteins can quantify affinity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50/EC50 calculations).

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up production of 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid?

- Methodological Answer: Employ design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency. Monitor reaction progress via in-situ FTIR or UPLC-MS. Purification via flash chromatography or recrystallization can address low yields due to byproduct formation .

Q. How should contradictory structural data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer: Discrepancies may arise from dynamic conformational changes in solution. Use variable-temperature NMR to probe flexibility. Computational modeling (DFT or MD simulations) can reconcile crystallographic data with solution-phase behavior. Validate with NOESY/ROESY NMR to detect spatial proximity of protons .

Q. What strategies mitigate instability of the compound under experimental conditions (e.g., light, pH)?

- Methodological Answer: Conduct accelerated stability studies: expose the compound to UV light, varying pH (2–9), and temperatures (4–40°C). Monitor degradation via HPLC-MS. Use amber vials for light-sensitive samples. Buffered formulations (e.g., PBS with 0.1% BSA) stabilize acidic groups in biological matrices .

Q. How can computational methods predict interactions between this compound and target proteins?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding pockets. Follow with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with mutagenesis studies or SPR binding assays.

Q. What analytical approaches identify and quantify trace impurities affecting biological activity?

- Methodological Answer: LC-MS/MS with high-resolution Q-TOF detects impurities at <0.1% levels. Compare fragmentation patterns with synthetic standards. For bioactive impurities, use bioassay-guided fractionation coupled with NMR to isolate and characterize problematic species .

Q. How do you validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?

- Methodological Answer: Spike human serum (e.g., H4522) with known concentrations and extract using protein precipitation (acetonitrile) or solid-phase extraction. Validate via calibration curves (R2 > 0.99), recovery rates (80–120%), and inter-day precision (CV < 15%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H2,1H3,(H,16,17) |

InChI Key |

CHCQBBWLZNOAGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.